2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide backbone with a bromine atom attached to the second carbon and a 4-fluoro-3-methylphenyl group attached via an amide linkage .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 350.9±37.0 °C and its density is predicted to be 1.502±0.06 g/cm3 . The compound has a pKa value of 11.63±0.70, indicating it has weak basic properties .Scientific Research Applications
Synthesis and Molecular Structure
2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and its molecular structure was determined using NMR, FT-IR spectroscopies, and single crystal X-ray diffraction. It was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Chemical Synthesis
A derivative, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, was synthesized from amphetamine and flurbiprofen. The hybrid molecule was characterized using various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2022).
Intramolecular Interactions and Isomerization
Research on two paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, involved analyzing intramolecular interactions and isomerization using Density Functional Theory. This study provided insight into the molecular properties and vibrational mode couplings of these compounds (Viana et al., 2016).
Antimicrobial Properties
A study synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and tested them for antibacterial and antifungal activity. Some of the synthesized compounds showed promising antimicrobial properties (Baranovskyi et al., 2018).
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide is not specified in the search results. It’s worth noting that the mechanism of action for a compound can depend on its intended use, which in this case is for research.
Properties
IUPAC Name |
2-bromo-N-(4-fluoro-3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZUQSQCIRZXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.